Lithium hydroperoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23594-83-4 |

|---|---|

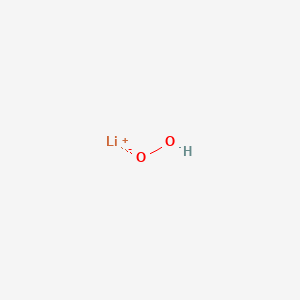

Molecular Formula |

HLiO2 |

Molecular Weight |

40.0 g/mol |

InChI |

InChI=1S/Li.H2O2/c;1-2/h;1-2H/q+1;/p-1 |

InChI Key |

AHCNXVCAVUYIOU-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].O[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Lithium Hydroperoxide from Lithium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium hydroperoxide (LiOOH) from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). This compound is a key intermediate in the synthesis of lithium peroxide (Li₂O₂) and is of interest for various applications, including in advanced battery technologies and as a specialized oxidizing agent. This document details the core chemical principles, experimental protocols, and quantitative data associated with its formation.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is a straightforward acid-base reaction where lithium hydroxide reacts with hydrogen peroxide to form this compound and water. The established chemical equation for this process is:

LiOH + H₂O₂ → LiOOH + H₂O

This reaction is the initial and crucial step in the formation of lithium peroxide-based materials. The resulting this compound may exist in a hydrated form, such as in a complex with lithium peroxide and water (e.g., Li₂O₂·H₂O₂·3H₂O), which can subsequently be dehydrated to yield anhydrous lithium peroxide.

Experimental Protocols & Quantitative Data

The synthesis of this compound is often a precursor step in the production of lithium peroxide. The isolation of pure this compound requires careful control of reaction conditions to favor its formation and prevent its immediate conversion to lithium peroxide. Several methodologies have been reported, primarily varying in solvent systems, reactant concentrations, and temperature.

Aqueous-Organic Medium Synthesis

One effective method involves the use of an aqueous-organic solvent system, typically ethanol (B145695), to facilitate the precipitation of the peroxide product. This approach has been shown to produce high yields of lithium peroxide, which forms via the this compound intermediate.

Experimental Protocol:

-

A suspension of lithium hydroxide in ethanol is prepared with vigorous stirring.

-

The suspension is brought to a boil.

-

A solution of 28% hydrogen peroxide is added to the boiling suspension.

-

The reaction mixture is stirred at boiling temperature for approximately 1.2 hours.

-

The resulting precipitate is separated from the mother liquor by filtration.

-

The precipitate is washed with absolute ethanol.

-

The final product is dried in a vacuum at 100 Pa.

The following table summarizes the quantitative data from various reported syntheses of lithium peroxide, which proceed through the formation of this compound. These parameters provide a baseline for optimizing the synthesis and isolation of the this compound intermediate.

| Parameter | Value | Notes | Reference |

| Optimal Molar Ratio (LiOH/H₂O₂) ** | 1 / (1.10-1.15) | For maximizing the yield of the final peroxide product. | |

| Optimal Temperature | 75°C | In an ethanol medium. | |

| Yield (based on Lithium) | Up to 98% | With solvent regeneration using anhydrous LiOH. | |

| Purity of Final Product (Li₂O₂) ** | Up to 94% | In an aqueous-organic medium. | |

| Alternative Molar Ratio (H₂O₂/LiOH) | (0.75-1) / 1 | In a boiling ethanol suspension. | |

| Yield (based on Lithium) | 80-85% | For the alternative molar ratio. |

Synthesis in Aqueous Solution with Microwave Dehydration

A patented method describes the synthesis in an aqueous medium followed by microwave-assisted dehydration. This method reports very high yields and purity of the final lithium peroxide product.

Experimental Protocol:

-

Orthoboric acid is added to a 50% aqueous solution of hydrogen peroxide with constant stirring.

-

Lithium hydroxide monohydrate is added in two portions, with an interval of at least 10 minutes, ensuring the reaction temperature does not exceed a set point (e.g., 40-50°C).

-

The resulting mixture is maintained at the set temperature with continuous stirring for at least 30 minutes.

-

The suspension is then subjected to microwave radiation for dehydration.

| Parameter | Value | Notes | Reference |

| Molar Ratio (LiOH/H₂O₂) ** | 1.74 - 2.0 | ||

| Reaction Temperature | 35 - 50°C | ||

| Holding Time | At least 30 minutes | Before dehydration. | |

| Yield (based on Lithium) | > 99.5% | ||

| Purity of Final Product (Li₂O₂) ** | Up to 98.5% |

Visualization of the Synthesis Workflow

The synthesis of this compound and its subsequent conversion to lithium peroxide can be visualized as a clear experimental workflow.

Caption: Experimental workflow for the synthesis of this compound and its conversion to lithium peroxide.

Characterization and Stability

The characterization of the intermediate this compound is crucial for confirming its successful synthesis. While detailed spectroscopic data for isolated LiOOH is not extensively reported in the reviewed literature, techniques such as X-ray diffraction (XRD) and differential thermal analysis (DTA) have been used to characterize the peroxyhydrate intermediates.

The stability of this compound is a critical factor. It is a reactive intermediate that can decompose or convert to lithium peroxide, especially with changes in temperature and water content. The presence of a solid phase of peroxide compounds has been shown to have a stabilizing effect on the hydrogen peroxide in the liquid phase of the LiOH-H₂O₂-H₂O ternary system.

Concluding Remarks

The synthesis of this compound from lithium hydroxide and hydrogen peroxide is a fundamental reaction with significant implications for the production of high-purity lithium peroxide. The methodologies presented, utilizing both aqueous-organic and purely aqueous systems, demonstrate pathways to achieving high yields and product purity. For researchers and professionals in drug development and materials science, a thorough understanding and control of the reaction conditions are paramount for the successful isolation and utilization of the this compound intermediate. Further research focusing on the specific isolation and detailed characterization of this compound will be beneficial for advancing its applications.

Analysis of Lithium Hydroperoxide Crystal Structure: A Search for Definitive Data

Despite extensive investigation into the broader family of lithium oxides, a comprehensive, experimentally determined crystal structure for lithium hydroperoxide (LiOOH) remains elusive in publicly accessible scientific literature. While its role as a key intermediate in the synthesis of lithium peroxide (Li₂O₂) is acknowledged, detailed crystallographic data—including lattice parameters, space group, and atomic coordinates—are not available. This lack of data precludes the creation of an in-depth technical guide on its crystal structure analysis.

This compound is formed during the reaction of lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂), preceding the formation of lithium peroxide[1]. The synthesis pathway can be summarized as follows:

-

Formation of this compound: LiOH + H₂O₂ → LiOOH + H₂O[1]

-

Conversion to Lithium Peroxide: 2LiOOH → Li₂O₂ + H₂O₂ + H₂O

While the crystal structures of the related compounds, lithium hydroxide (LiOH) and lithium peroxide (Li₂O₂), have been extensively studied and characterized, the transient and potentially unstable nature of this compound presents significant challenges for its isolation and crystallographic analysis.

The State of Available Research

A thorough review of existing research reveals a significant gap in the understanding of the solid-state structure of LiOOH. Current literature and crystallographic databases do not contain a definitive Crystallographic Information File (CIF) or equivalent detailed structural data for this compound. The focus of research has predominantly been on the initial reactants and the final peroxide product, for which detailed experimental protocols and crystallographic data are well-established.

For instance, the synthesis of lithium peroxide often involves the reaction of lithium hydroxide and hydrogen peroxide in an aqueous or alcoholic medium, where this compound is a fleeting intermediate. The subsequent dehydration of this intermediate leads to the formation of the more stable lithium peroxide.

Challenges in Crystal Structure Determination

The difficulty in obtaining a crystal structure for this compound likely stems from several factors:

-

Instability: Hydroperoxides are often thermally unstable and can be sensitive to moisture and decomposition, making it challenging to grow single crystals of sufficient quality for diffraction studies.

-

Transient Nature: As an intermediate in a chemical reaction, its isolation in a pure, crystalline form for analysis is a complex task.

Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of inorganic chemistry and materials science. Such information could provide deeper insights into the reaction mechanisms of peroxide formation and potentially enable better control over the synthesis of lithium-based energy storage materials. Advanced in-situ characterization techniques, such as synchrotron X-ray or neutron diffraction performed during the reaction process, may offer a viable pathway to elucidating the structure of this elusive compound.

Until such studies are successfully conducted and the data is made publicly available, a detailed technical guide on the crystal structure analysis of this compound cannot be compiled. Researchers in the field are encouraged to pursue the isolation and crystallographic characterization of this important chemical intermediate.

Experimental Workflow for Related Compounds

While a specific workflow for LiOOH is not possible, a general experimental workflow for the crystal structure analysis of related stable lithium compounds like LiOH or Li₂O₂ is presented below. This illustrates the typical steps that would be necessary for such an analysis.

Caption: A generalized experimental workflow for the synthesis and crystal structure determination of a stable crystalline compound.

References

Spectroscopic Characterization of Lithium Hydroperoxide (LiOOH): A Review of a Transient Species

A comprehensive review of scientific literature reveals a notable absence of in-depth experimental spectroscopic characterization of lithium hydroperoxide (LiOOH). This suggests that LiOOH is likely a highly unstable and transient intermediate species under typical experimental conditions, making its isolation and detailed analysis challenging. While the direct spectroscopic fingerprint of LiOOH remains elusive, this guide provides a summary of theoretical predictions and the spectroscopic characteristics of related, more stable lithium-oxygen compounds that are often studied in similar contexts, such as in the field of Li-O₂ batteries.

Theoretical Predictions for LiOOH

Computational studies have been the primary means of investigating the properties of LiOOH. Theoretical calculations predict its vibrational frequencies, which can guide potential future experimental detection.

Table 1: Calculated Vibrational Frequencies for LiOOH

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | ~3400 - 3600 | Infrared (IR), Raman |

| O-O Stretch | ~800 - 900 | Infrared (IR), Raman |

| Li-O Stretch | ~400 - 600 | Infrared (IR), Raman |

| OOH Bend | ~1200 - 1400 | Infrared (IR), Raman |

Note: These values are derived from computational models and may vary depending on the level of theory and the specific computational environment (e.g., gas phase, solvent).

Spectroscopic Data of Related Lithium-Oxygen Compounds

In the absence of experimental data for LiOOH, the spectroscopic signatures of LiOH, Li₂O₂, and LiO₂ are often used as references to identify species in lithium-oxygen systems.

Table 2: Summary of Experimental Spectroscopic Data for LiOH, Li₂O₂, and LiO₂

| Compound | Technique | Region/Peak | Assignment |

| LiOH | Raman | ~3665 cm⁻¹ | O-H stretch[1] |

| Infrared (IR) | ~3678 cm⁻¹ | O-H stretch[1] | |

| XPS | O 1s: ~531.2 eV | O in OH⁻[2] | |

| NMR | ¹H: ~-1.5 ppm | H in OH⁻[3][4][5][6] | |

| ¹⁷O: ~-50 ppm | O in OH⁻[4][6] | ||

| ⁶Li: ~1.2 ppm | Li⁺[7] | ||

| Li₂O₂ | Raman | ~780-800 cm⁻¹ | O-O stretch |

| Infrared (IR) | ~780-800 cm⁻¹ | O-O stretch | |

| XPS | O 1s: ~531.0 - 532.0 eV | O in O₂²⁻ | |

| LiO₂ | Raman | ~1123 cm⁻¹ | O-O stretch[8] |

| Infrared (IR) | ~1097 cm⁻¹ | O-O stretch |

Experimental Protocols for Characterization

Should LiOOH be successfully synthesized and stabilized, the following spectroscopic techniques would be crucial for its characterization. The methodologies would be adapted from established protocols for related lithium compounds.

1. Raman Spectroscopy

-

Objective: To identify the vibrational modes of LiOOH, particularly the O-O and O-H stretching frequencies.

-

Methodology: A solid sample of the material would be analyzed using a Raman spectrometer. A laser of a specific wavelength (e.g., 532 nm or 785 nm) would be focused on the sample. The scattered light is collected and analyzed to detect the Raman shifts corresponding to the vibrational modes of the molecule. To prevent degradation from atmospheric moisture and CO₂, the sample should be handled in an inert atmosphere (e.g., an argon-filled glovebox) and sealed in an airtight sample holder.

2. Infrared (IR) Spectroscopy

-

Objective: To complement Raman data by identifying IR-active vibrational modes.

-

Methodology: A solid sample would be prepared as a mull (e.g., with Nujol) or pressed into a pellet with KBr. The sample is then placed in the beam of an FTIR spectrometer. The transmitted or reflected infrared radiation is measured to obtain an absorption spectrum. As with Raman spectroscopy, sample preparation and measurement should be conducted under inert conditions.

3. X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition and the chemical states of lithium and oxygen.

-

Methodology: A sample of the material would be placed in an ultra-high vacuum (UHV) chamber. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its oxidation state. Sputtering with argon ions can be used for depth profiling, though it may risk decomposing the sample.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the local chemical environment of the lithium, hydrogen, and oxygen nuclei.

-

Methodology: Solid-state NMR (ssNMR) would be employed. The sample would be packed into a rotor and spun at the magic angle. ¹H, ⁷Li, and ¹⁷O NMR spectra would be acquired. Isotopic enrichment (e.g., with ¹⁷O) may be necessary to obtain a sufficient signal for less sensitive nuclei.

Visualizing the Chemistry of Lithium-Oxygen Species

The following diagram illustrates the potential relationships between various lithium-oxygen species that may be formed in a Li-O₂ system, highlighting the hypothetical position of LiOOH as a transient intermediate.

Caption: Potential reaction pathways in a Li-O₂ system.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Lithium [xpsfitting.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding LiOH Chemistry in a Ruthenium‐Catalyzed Li–O2 Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition of Lithium Hydroperoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hydroperoxide (LiOOH) is a key intermediate in various chemical processes, including the synthesis of lithium peroxide (Li₂O₂) and in the complex electrochemical systems of lithium-air (Li-O₂) batteries. Understanding its thermal stability and decomposition pathways is critical for process optimization, safety, and the development of next-generation energy storage solutions. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, including its decomposition products, reaction mechanisms, and relevant thermodynamic and kinetic data. Detailed experimental protocols for characterization and diagrams illustrating the decomposition pathways are also presented to aid researchers in this field.

Introduction

This compound is a reactive inorganic compound that plays a significant role as a precursor in the formation of lithium peroxide. It is typically formed through the reaction of lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂).[1] While often generated and consumed in situ, the isolation and characterization of LiOOH are essential for controlling subsequent reactions and ensuring process safety. The thermal decomposition of LiOOH is a critical aspect of its chemistry, influencing the purity of the resulting lithium peroxide and the overall efficiency of related processes.

Synthesis and Isolation of this compound

The primary route for synthesizing this compound is the reaction of lithium hydroxide with hydrogen peroxide in an aqueous or aqueous-organic medium.[1][2][3]

Reaction: LiOH + H₂O₂ → LiOOH + H₂O[1]

The isolation of solid LiOOH can be challenging due to its reactivity and tendency to be present in hydrated forms or as a precursor to lithium peroxide.[1][4] A general laboratory-scale procedure involves the careful addition of a concentrated hydrogen peroxide solution to a solution of lithium hydroxide, followed by precipitation and vacuum drying at low temperatures to remove water without initiating decomposition.[5]

Thermal Decomposition of this compound

Direct experimental data on the thermal decomposition of pure, isolated this compound is limited in the scientific literature. However, its decomposition behavior can be inferred from the known chemistry of its formation and subsequent conversion to lithium peroxide, as well as from studies of related compounds.

The primary decomposition pathway for this compound is dehydration to form lithium peroxide and water.[1]

Decomposition Reaction: 2LiOOH(s) → Li₂O₂(s) + H₂O₂(g) and/or 2LiOOH(s) → Li₂O₂(s) + H₂O(g) + ½O₂(g)

At higher temperatures, the resulting lithium peroxide will further decompose into lithium oxide and oxygen.[1][6][7]

Secondary Decomposition: 2Li₂O₂(s) → 2Li₂O(s) + O₂(g)

The decomposition of this compound is an exothermic process and can be influenced by the presence of impurities or catalysts.

Decomposition Products

The expected decomposition products of this compound, depending on the temperature and conditions, are:

-

Lithium Peroxide (Li₂O₂): The initial solid product from the dehydration of LiOOH.[1]

-

Water (H₂O): A primary gaseous product of decomposition.[1]

-

Oxygen (O₂): Released from the decomposition of hydrogen peroxide and the subsequent decomposition of lithium peroxide at higher temperatures.

-

Lithium Oxide (Li₂O): Formed from the decomposition of lithium peroxide at elevated temperatures.[6][7]

Quantitative Data

Due to the scarcity of direct experimental data for the thermal decomposition of pure this compound, the following table includes data for related compounds to provide context and a basis for comparison.

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Decomposition Products | Reference(s) |

| Lithium Peroxide (Li₂O₂) | 340 - 450 | Not Available | Li₂O, O₂ | [1][6][7] |

| Lithium Peroxide Monohydrate (Li₂O₂·H₂O) | 90 - 147 (dehydration) | 86.0 ± 0.8 | Li₂O₂, H₂O | [8] |

| Li₂O₂·H₂O₂·3H₂O·8CH₃OH | Not specified | 141 | Li₂O₂, H₂O, H₂O₂, CH₃OH | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the decomposition temperature, mass loss, and thermal effects (endothermic/exothermic) of the decomposition process.

Objective: To quantify the thermal stability and decomposition kinetics of this compound.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation:

-

Synthesize and isolate this compound, ensuring it is in a dry, powdered form.

-

Handle the sample in an inert atmosphere (e.g., a glovebox with argon or nitrogen) to prevent reactions with atmospheric moisture and carbon dioxide.

-

-

TGA/DSC Parameters:

-

Crucible: Alumina or platinum crucibles are recommended.[9][10]

-

Sample Mass: Use a small sample size, typically 5-10 mg, to minimize thermal gradients and the risk of a rapid exothermic event.[9]

-

Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent side reactions.[11]

-

Heating Rate: A heating rate of 5-10 °C/min is recommended for good resolution of thermal events.[11]

-

Temperature Range: Heat the sample from ambient temperature to approximately 500 °C to ensure complete decomposition of both LiOOH and the resulting Li₂O₂.

-

-

Procedure:

-

Place the crucible with the sample in the TGA/DSC instrument.

-

Purge the system with the inert gas for a sufficient time to remove any air.

-

Begin the heating program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures of decomposition and the percentage of mass loss at each step.

-

From the DSC curve, identify endothermic or exothermic peaks corresponding to phase transitions or decomposition events and calculate the enthalpy of these transitions.

-

Kinetic parameters such as activation energy can be calculated from TGA data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

-

Visualizations

Logical Decomposition Pathway of this compound

Caption: A logical representation of the thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter in its application as a chemical intermediate. While direct experimental data remains scarce, a clear understanding of its primary decomposition pathway to lithium peroxide and water, followed by the subsequent decomposition of lithium peroxide at higher temperatures, provides a solid foundation for researchers. The experimental protocols and logical pathways detailed in this guide offer a framework for the safe and effective study of this compound and related compounds. Further research, particularly the isolation of pure LiOOH and its characterization via TGA/DSC, would be invaluable to the scientific community.

References

- 1. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 2. matec-conferences.org [matec-conferences.org]

- 3. Synthesis of Lithium Peroxide from Hydrogen Peroxide and Lithium Hydroxide in Aqueous-Organic Medium: Wasteless Technology | MATEC Web of Conferences [matec-conferences.org]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. epfl.ch [epfl.ch]

- 10. Frontiers | A Thermogravimetric Temperature-Programmed Thermal Redox Protocol for Rapid Screening of Metal Oxides for Solar Thermochemical Hydrogen Production [frontiersin.org]

- 11. scielo.br [scielo.br]

Computational Insights into the Formation of Lithium Hydroperoxide (LiOOH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hydroperoxide (LiOOH) has emerged as a significant intermediate and discharge product in the context of aprotic Li-O₂ batteries, representing a departure from the more commonly studied lithium peroxide (Li₂O₂). The formation of LiOOH involves a four-electron oxygen reduction reaction (ORR), which theoretically offers a higher energy density compared to the two-electron pathway for Li₂O₂. Understanding the fundamental mechanisms of LiOOH formation and decomposition at a molecular level is paramount for the rational design of next-generation energy storage systems and for controlling reactive oxygen species in various chemical and biological contexts. Computational modeling, particularly density functional theory (DFT) and ab initio molecular dynamics (AIMD), has proven to be an invaluable tool for elucidating the complex reaction pathways, energetics, and the role of various components such as water and catalysts in the formation of LiOOH. This technical guide provides an in-depth overview of the computational studies on LiOOH formation, summarizing key findings, methodologies, and remaining challenges.

Reaction Mechanisms of LiOOH Formation

Computational studies have revealed that the formation of LiOOH is not a straightforward process but involves multiple elementary steps and can proceed through different pathways depending on the specific conditions, such as water content and the presence of catalysts.

The Role of Water

Water is a critical component for the formation of LiOOH. Computational models have shown that in the absence of water, the primary discharge product in Li-O₂ batteries is Li₂O₂. The presence of water facilitates a four-electron reduction of O₂ to LiOH, with LiOOH being a key intermediate in some proposed mechanisms. The concentration of water in the electrolyte can significantly influence the dominant reaction pathway.

-

Low Water Content: In environments with low water concentration, computational studies suggest that the reaction is initiated by the formation of a LiO₂ intermediate. This intermediate can then undergo disproportionation to form Li₂O₂ and O₂. Subsequently, Li₂O₂ is hydrolyzed by water to produce LiOOH, which can then be further reduced to LiOH.[1]

-

High Water Content: With higher water content, the initial LiO₂ intermediate is more likely to be hydrolyzed directly to form a LiHO₂ species. This LiHO₂ can then disproportionate to yield LiOH and O₂.[1]

Catalytic Effects

Catalysts play a crucial role in facilitating the cleavage of the strong O-O bond, a necessary step in the formation of LiOOH.[2] Both soluble redox mediators and solid-state catalysts have been investigated computationally.

-

Lithium Iodide (LiI): LiI is a widely studied soluble catalyst. Computational studies have shown that iodide ions can catalyze the decomposition of H₂O₂ or HO₂⁻ intermediates, thereby promoting the formation of LiOH.[2][3] The catalytic efficacy of iodide is highly dependent on the water concentration. At high water content, the formation of large water-solvated iodide clusters can hinder its catalytic activity, leading to the formation of Li₂O₂ alongside LiOH.[2][3]

-

Ruthenium (Ru)-based Catalysts: Solid catalysts, such as ruthenium nanoparticles, have been shown to be effective for LiOH formation. DFT calculations have been employed to understand the catalytic mechanism on Ru surfaces. These studies suggest that Ru surfaces can facilitate the disproportionation of intermediates like H₂O₂.[4]

The proposed reaction pathways for LiOOH formation are visualized in the following diagrams:

Computational Methodologies

A variety of computational techniques have been applied to investigate the formation of LiOOH. The choice of method depends on the specific aspect of the reaction being studied, from the electronic structure of intermediates to the long-term dynamics of the system.

Density Functional Theory (DFT)

DFT is the most widely used method to study the thermodynamics and kinetics of LiOOH formation. It provides a good balance between accuracy and computational cost for calculating properties such as:

-

Formation Energies: The relative stability of different intermediates and products.

-

Reaction Barriers: The energy required to transition from reactants to products, which determines the reaction rate.

-

Geometric Parameters: Bond lengths and angles of the involved species.

Commonly used DFT functionals for these systems include hybrid functionals like B3LYP and meta-GGA functionals like M06-2X, which can provide accurate energetics. The choice of basis set is also crucial, with Pople-style basis sets such as 6-31+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) being frequently employed.[5] Solvation effects are often included using implicit solvent models like the SMD model.

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations are used to study the dynamic evolution of the system at the atomic level. In AIMD, the forces on the atoms are calculated "on-the-fly" from electronic structure calculations (usually DFT). This method is particularly useful for:

-

Exploring Reaction Pathways: Identifying novel reaction mechanisms without prior assumptions.

-

Simulating Solvent Effects: Explicitly modeling the interactions between the reacting species and the solvent molecules.

-

Studying Interfacial Phenomena: Investigating the formation of LiOOH at the electrode-electrolyte interface.

AIMD simulations are computationally expensive, which limits the system size (typically hundreds of atoms) and simulation time (typically tens of picoseconds).[6]

Deep Potential Molecular Dynamics (DPMD)

To overcome the limitations of AIMD, machine learning potentials, such as Deep Potentials, are being developed. A neural network is trained on a large dataset of DFT calculations to create a potential that can reproduce the DFT energy surface with much lower computational cost.[6][7] This allows for simulations of larger systems for longer times, enabling the study of phenomena such as phase transitions and the calculation of thermodynamic properties.

A general workflow for computational studies of LiOOH formation is depicted below:

Quantitative Data from Computational Studies

While a comprehensive, unified dataset is not available in the literature, various computational studies have reported quantitative data on LiOOH and related species. The following tables summarize some of the key findings. It is important to note that the values can vary depending on the computational method, level of theory, and the specific system being modeled.

Table 1: Calculated Formation Energies of Vacancies in LiOH

| Vacancy Type | Formation Energy (eV) |

| Li | -1.399 |

| H | -0.317 |

| OH⁻ | -1.578 |

| Data from DFT calculations, suggesting that OH⁻ vacancies are relatively stable in the LiOH crystal structure.[8][9] |

Table 2: Calculated Thermochemical Properties of LiOH Decomposition

| Property | Value | Method |

| Reaction Enthalpy (ΔH) | 94.8 ± 0.8 kJ/mol | DPMD |

| Reaction Entropy (ΔS) | -14.8 ± 0.6 J/(mol·K) | DPMD |

| For the reaction 2LiOH ⇌ Li₂O + H₂O in the liquid phase.[7] |

Table 3: Calculated Properties of LiOH and LiOH⁺

| Species | Property | Value | Method |

| LiOH | Heat of Formation (ΔH_f at 0 K) | -57.0 ± 0.5 kcal/mol | RCCSD(T) |

| LiOH | Adiabatic Ionization Energy (AIE) | 8.91 ± 0.03 eV | RCCSD(T) |

| LiOH⁺ | Heat of Formation (ΔH_f at 0 K) | 148 ± 2 kcal/mol | RCCSD(T) |

| High-level ab initio calculations on gaseous LiOH.[10] |

Decomposition of LiOOH

The decomposition of LiOOH is a critical aspect that affects the reversibility and efficiency of Li-O₂ batteries. Computational studies have shown that the decomposition process is complex and can lead to the formation of reactive species that degrade the electrolyte.

The decomposition of LiOH, a product of LiOOH reduction, is thought to proceed via a one-electron oxidation to form a surface-reactive hydroxyl radical (•OH).[1] This highly reactive species can then attack organic electrolytes, leading to parasitic reactions and capacity fading.[11]

Conclusion and Outlook

Computational studies have provided significant insights into the fundamental mechanisms of LiOOH formation and decomposition. DFT, AIMD, and emerging machine learning-based methods have been instrumental in mapping out complex reaction pathways, quantifying energetic landscapes, and understanding the crucial roles of water and catalysts. These theoretical investigations have highlighted the dual-edged role of water, which is essential for the desired four-electron pathway but can also participate in detrimental side reactions.

Despite the progress, several challenges remain. Accurately modeling the solid-liquid interface at the cathode, where LiOOH nucleation and growth occur, is computationally demanding. Furthermore, predicting the long-term stability of electrolytes in the presence of highly reactive intermediates remains a significant hurdle. Future computational work, leveraging the increasing power of high-performance computing and the development of more accurate and efficient theoretical methods, will be crucial for addressing these challenges. A synergistic approach, combining computational modeling with advanced experimental characterization techniques, will be essential for the rational design of durable and high-performance Li-O₂ batteries and for controlling the chemistry of hydroperoxide species in a broader range of applications.

References

- 1. Unravelling the Complex LiOH‐Based Cathode Chemistry in Lithium–Oxygen Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Advances in Lithium–Oxygen Batteries Based on Lithium Hydroxide Formation and Decomposition [frontiersin.org]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the Electrochemical Formation and Decomposition of Li2O2 and LiOH with Operando X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Insights into Lithium Hydroperoxide: A Technical Guide for Researchers

An in-depth exploration of the theoretical and computational chemistry of lithium hydroperoxide (LiOOH), a key intermediate in lithium-oxygen battery chemistry and other chemical processes. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

This compound (LiOOH) has been identified as a crucial, albeit often transient, species in various chemical systems, most notably as a discharge product in moisture-contaminated Li-O2 batteries.[1] A thorough understanding of its structural, vibrational, and electronic properties through quantum chemical calculations is paramount for elucidating reaction mechanisms and designing more stable and efficient energy storage systems. While LiOOH is a recognized intermediate, detailed theoretical studies on the isolated molecule are less common compared to its more stable counterparts, lithium hydroxide (B78521) (LiOH) and lithium peroxide (Li2O2). This guide consolidates available quantum chemical data for LiOOH and provides context by comparing it with the well-studied related lithium-oxygen-hydrogen species.

Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the molecular geometry and electronic structure of this compound. A key study by Hassan and Guleryuz conducted comprehensive theoretical evaluations of LiOOH using various levels of theory.[1][2]

Computational Methodology

The primary computational details from the theoretical evaluation of LiOOH are summarized below. These methods are representative of standard practices in the field for obtaining reliable geometric and electronic properties of small molecules.

Table 1: Computational Protocol for this compound Calculations

| Parameter | Specification |

| Software | Gaussian 09[1] |

| Methodology | Density Functional Theory (DFT)[1][2] |

| Functionals | B3LYP, M06-2X[1][2] |

| Basis Set | 6-31G(d,p), 6-311+G(d,p)[1][2][3] |

| Solvation Model | Polarizable Continuum Model (PCM), Density-Based Solvation Model (SMD)[1][2] |

| Analysis | Natural Bond Orbital (NBO), Frontier Molecular Orbitals (FMOs), UV-Vis, FT-IR, FT-Raman[1][2] |

The general workflow for performing such quantum chemical calculations is depicted in the following diagram.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying molecular species. Theoretical calculations of FT-IR and FT-Raman frequencies provide valuable benchmarks for experimental studies. The calculated vibrational frequencies for LiOOH are influenced by the computational method and the inclusion of a solvent model, with frequencies generally increasing in a solvent environment.[1][2]

Table 2: Calculated Vibrational Frequencies for LiOOH

| Level of Theory | Medium | Key Vibrational Modes | Frequency (cm⁻¹) |

| M06-2X/6-31G(d,p) | Gas Phase | O-H Stretch | Data not specified in abstract |

| B3LYP/6-31G(d,p) | Gas Phase | O-H Stretch | Data not specified in abstract |

| M06-2X/6-31G(d,p) | Solvent | O-H Stretch | Increased from gas phase[1][2] |

| B3LYP/6-31G(d,p) | Solvent | O-H Stretch | Increased from gas phase[1][2] |

Note: Specific frequency values from the primary study require access to the full paper.

Energetics and Reactivity

The stability and reactivity of LiOOH are critical to its role in chemical transformations. Natural bond orbital (NBO) analysis reveals a significant stabilization energy, contributing to the compound's relative stability.[1][2] The calculated stabilization energy reached up to 39.64 kJ/mol, indicating a notable degree of stability for this intermediate species.[1][2]

Quantum chemical studies have also explored the reaction energetics involving LiOOH. For instance, the barrier for oxygen atom transfer from this compound to ammonia (B1221849) has been calculated to be 20.0 kcal/mol at the MP4//MP2/6-31G* level of theory.[4]

Formation and Subsequent Reactions of this compound

This compound is primarily formed through the reaction of lithium hydroxide with hydrogen peroxide.[5] It can then undergo further reaction, such as dehydration, to produce lithium peroxide.[5] This two-step process is a common pathway for the synthesis of lithium peroxide.[5]

In the context of Li-O2 batteries, the presence of water can lead to the formation of LiOOH as an intermediate during the disproportionation of lithium superoxide (B77818) (LiO2) to lithium peroxide.[6][7] Theoretical studies have shown that water can act as a promoter in this reaction pathway.[6][7]

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. While the available data is not as extensive as for LiOH and Li2O2, theoretical studies have established its structural characteristics, vibrational signatures, and energetic properties. The continued application of advanced computational methods will be crucial for a more comprehensive understanding of the role of LiOOH in Li-O2 battery chemistry and other relevant chemical processes, ultimately guiding the development of new materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. THEORETICAL EVALUATION OF THE PERMEABILITY OF DISCHARGE ITEM (LiOOH) IN Li-O2 BATTERIES: Theoretical design of LiOOH | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]

- 3. researchgate.net [researchgate.net]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Lithium peroxide (Li2(O2)) | 12031-80-0 | Benchchem [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. osti.gov [osti.gov]

Thermodynamic Properties of Lithium Hydroperoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hydroperoxide (LiOOH) is a reactive intermediate of significant interest in various chemical processes, including the synthesis of lithium peroxide (Li₂O₂) for advanced battery applications. Understanding its thermodynamic properties is crucial for process optimization, safety assessment, and theoretical modeling. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, primarily derived from theoretical calculations due to a scarcity of direct experimental measurements. It also details experimental protocols for its synthesis and characterization and visualizes key reaction pathways.

Introduction

This compound is a key intermediate in the reaction of lithium hydroxide (B78521) with hydrogen peroxide to form lithium peroxide.[1][2] Its transient nature makes direct experimental measurement of its thermodynamic properties challenging. Consequently, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a critical tool for predicting these properties. This guide synthesizes the available theoretical data and outlines relevant experimental methodologies.

Thermodynamic Data

The following tables summarize the theoretically calculated thermodynamic properties of this compound. It is important to note that these values are derived from computational models and may vary depending on the level of theory and computational parameters used.

Table 1: Calculated Thermodynamic Properties of this compound (LiOOH)

| Thermodynamic Property | Symbol | Calculated Value | Units | Notes and References |

| Standard Enthalpy of Formation | ΔH°f | Not Available | kJ/mol | While a direct calculated value for the standard enthalpy of formation of LiOOH was not found in the surveyed literature, it could be estimated using Hess's law if the enthalpy of the decomposition reaction (2LiOOH → Li₂O₂ + H₂O₂) were known, along with the standard enthalpies of formation of Li₂O₂ (-634.4 kJ/mol), and H₂O₂.[1] |

| Standard Gibbs Free Energy of Formation | ΔG°f | Not Available | kJ/mol | Direct values are not readily available. However, Gibbs free energy profiles for reactions involving LiOOH have been calculated using DFT, indicating the feasibility of such computations.[3][4] |

| Standard Molar Entropy | S° | Calculated | J/(mol·K) | Statistical thermodynamic calculations based on theoretical models have been performed to determine the entropy of LiOOH over a range of temperatures.[5] Specific standard molar entropy values are not explicitly stated in the readily available literature. |

| Heat Capacity | Cₚ | Calculated | J/(mol·K) | Similar to entropy, the heat capacity of LiOOH has been determined as a function of temperature through theoretical calculations.[5] |

| Activation Energy of Decomposition | Eₐ | 141 | kJ/mol | This value corresponds to the thermal decomposition of a lithium hydroperoxidate trihydrate precipitate, which is a precursor to anhydrous lithium peroxide and involves the decomposition of the hydroperoxide component.[6] |

Experimental Protocols

Synthesis of this compound as an Intermediate

This compound is typically synthesized in situ as a precursor to lithium peroxide. The following protocol is a generalized procedure based on available literature.[1][7][8][9]

Materials:

-

Lithium hydroxide (LiOH) or Lithium hydroxide monohydrate (LiOH·H₂O)

-

Hydrogen peroxide (H₂O₂, 30-50% aqueous solution)

-

Ethanol (B145695) (optional, as a precipitation medium)

-

Deionized water

-

Ice bath

Procedure:

-

A solution or suspension of lithium hydroxide in deionized water or ethanol is prepared in a reaction vessel.

-

The vessel is placed in an ice bath to maintain a low temperature, typically below 10°C, to control the exothermic reaction and minimize the decomposition of hydrogen peroxide.

-

A stoichiometric or slight excess of hydrogen peroxide solution is added dropwise to the lithium hydroxide mixture with vigorous stirring.

-

The reaction LiOH + H₂O₂ → LiOOH + H₂O proceeds, forming this compound in the solution or as a precipitate, especially if a solvent like ethanol is used where it has low solubility.[1]

-

The resulting mixture contains this compound, which can then be isolated by filtration if precipitated, or directly converted to lithium peroxide in the subsequent step.

Thermal Decomposition Analysis

The thermal stability of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure (General):

-

A small, accurately weighed sample of the synthesized this compound (if isolated) or the reaction mixture is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., inert gas like nitrogen or argon) to a final temperature sufficient to ensure complete decomposition.

-

The TGA instrument records the mass loss as a function of temperature, which corresponds to the loss of water and hydrogen peroxide during the decomposition of LiOOH to Li₂O₂.

-

The DSC instrument measures the heat flow to or from the sample compared to a reference, allowing for the determination of the enthalpy changes associated with decomposition.

Spectroscopic Characterization

Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to identify and characterize this compound.

Instrumentation:

-

Raman Spectrometer

-

FTIR Spectrometer

Procedure (General):

-

A sample of the synthesized material is prepared for analysis. For FTIR, this may involve creating a KBr pellet or using an ATR accessory. For Raman, the sample can often be analyzed directly.

-

The respective spectra are collected. The vibrational modes corresponding to the O-O and O-H bonds in the hydroperoxide group, as well as the Li-O bond, can be identified and compared to theoretical predictions or spectra of related compounds to confirm the presence of LiOOH.

Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the synthesis and decomposition of this compound and a general experimental workflow for its characterization.

Caption: Reaction pathway for the formation of this compound and its subsequent decomposition to lithium peroxide.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental thermodynamic data for this compound remains elusive, theoretical calculations provide valuable insights into its properties. The understanding of LiOOH as a crucial intermediate in the synthesis of lithium peroxide is well-established, and its formation and decomposition pathways can be effectively modeled and visualized. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important, yet transient, chemical species. Further computational studies are warranted to provide a more complete and accurate set of thermodynamic data for this compound, which will be invaluable for the advancement of related technologies.

References

- 1. Lithium peroxide (Li2(O2)) | 12031-80-0 | Benchchem [benchchem.com]

- 2. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 3. connectsci.au [connectsci.au]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. matec-conferences.org [matec-conferences.org]

- 8. Synthesis of Lithium Peroxide from Hydrogen Peroxide and Lithium Hydroxide in Aqueous-Organic Medium: Wasteless Technology | MATEC Web of Conferences [matec-conferences.org]

- 9. RU2678026C1 - Method of producing lithium peroxide - Google Patents [patents.google.com]

Vibrational Spectroscopy of Lithium Hydroperoxide (LiOOH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hydroperoxide (LiOOH) is a chemical intermediate of significant interest in various fields, including lithium-air battery technology and certain chemical synthesis processes. Understanding its structural and vibrational properties is crucial for elucidating reaction mechanisms and improving the performance of related applications. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular vibrations of LiOOH, offering insights into its bonding, structure, and interactions.

This technical guide provides a comprehensive overview of the vibrational spectroscopy of LiOOH. Due to the limited availability of direct experimental data for LiOOH, this document leverages theoretical calculations and analogies to related compounds, such as lithium hydroxide (B78521) (LiOH) and organic hydroperoxides, to present a predictive analysis of its vibrational spectrum.

Predicted Vibrational Modes of LiOOH

The vibrational spectrum of LiOOH is expected to be characterized by distinct modes associated with the O-H, O-O, and Li-O bonds, as well as bending and torsional motions of the hydroperoxide group. Based on theoretical calculations for similar molecules, the following table summarizes the predicted vibrational frequencies and their assignments for LiOOH.

Table 1: Predicted Vibrational Frequencies for LiOOH

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3550 - 3700 | Stretching of the terminal O-H bond. The frequency is sensitive to hydrogen bonding. |

| O-O Stretch | 800 - 900 | Stretching of the peroxide O-O bond. This is a characteristic peak for hydroperoxides. |

| Li-O Stretch | 400 - 600 | Stretching of the ionic Li-O bond. |

| OOH Bend (in-plane) | 1200 - 1450 | Bending motion of the O-O-H angle within the plane of the molecule. |

| OOH Torsion | 300 - 500 | Torsional or twisting motion around the O-O bond. |

Comparative Vibrational Data of Related Compounds

To provide context for the predicted vibrational modes of LiOOH, the following tables summarize experimental and theoretical vibrational data for LiOH and its hydrate.

Table 2: Theoretical Vibrational Frequencies for Gas-Phase ⁷LiOH

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| ν₃ (O-H Stretch) | 3833.14 |

| ν₁ (Li-O Stretch) | 925.37 |

| ν₂ (Li-O-H Bend) | 319.49 |

Source: Theoretical calculations based on a full-dimensional ab initio potential energy surface.[1]

Table 3: Experimental Infrared (IR) and Raman Frequencies for Solid LiOH

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3678 | 3664 |

| Li-O-H Bend | ~620 | ~625 |

| Li-O Translations | < 500 | 328 |

Note: Frequencies for solid-state materials can be influenced by crystal lattice effects and intermolecular interactions.

Experimental Protocols

As direct experimental vibrational spectra of LiOOH are not widely available, this section outlines a hypothetical experimental protocol for obtaining its Raman and Infrared spectra, based on methodologies used for similar reactive species. Additionally, a summary of the computational methods used in the theoretical predictions is provided.

Hypothetical Experimental Protocol for LiOOH Spectroscopy

1. Sample Preparation (Inert Atmosphere):

-

Due to the reactive nature of LiOOH, all sample handling and preparation must be conducted under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent decomposition and reaction with atmospheric CO₂ and water.

-

For solid-state analysis, LiOOH powder can be pressed into a pellet or loaded into a sealed sample holder with a transparent window (e.g., KBr for IR, quartz for Raman).

2. Raman Spectroscopy:

-

Instrumentation: A high-resolution Raman spectrometer equipped with a confocal microscope.

-

Excitation Source: A laser with a wavelength selected to minimize fluorescence (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Spectra should be acquired over a range of approximately 100 - 4000 cm⁻¹.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

Use low laser power to avoid sample degradation.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: An FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).

-

Technique: Attenuated Total Reflectance (ATR) is often suitable for powders. Alternatively, diffuse reflectance (DRIFTS) or transmission through a KBr pellet can be used.

-

Data Acquisition:

-

Spectra should be recorded in the mid-infrared range (400 - 4000 cm⁻¹).

-

A background spectrum of the empty ATR crystal or KBr pellet should be collected and subtracted from the sample spectrum.

-

Computational Methodology for Theoretical Predictions

The theoretical vibrational frequencies presented in this guide are typically derived from quantum chemical calculations. A common approach is as follows:

-

Software: Gaussian, Q-Chem, or other ab initio quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) or higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

-

Basis Set: A sufficiently large basis set, such as 6-311++G(d,p) or aug-cc-pVTZ, is used to accurately describe the electronic structure.

-

Procedure:

-

The geometry of the LiOOH molecule is optimized to find its lowest energy structure.

-

A frequency calculation is then performed at the optimized geometry to compute the harmonic vibrational frequencies and their corresponding normal modes.

-

Anharmonic corrections can be applied to improve the agreement with experimental frequencies.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the molecular structure and its vibrational spectrum, as well as a typical workflow for the theoretical prediction of vibrational frequencies.

Caption: Relationship between molecular structure and vibrational spectrum.

Caption: Workflow for theoretical prediction of vibrational spectra.

Conclusion

This technical guide provides a foundational understanding of the vibrational spectroscopy of LiOOH, based on theoretical predictions and analogies to well-characterized related compounds. The presented data and protocols offer a valuable starting point for researchers and scientists working with this important chemical species. Direct experimental investigation is highly encouraged to validate these theoretical predictions and to further elucidate the intricate vibrational behavior of LiOOH. As more experimental data becomes available, this guide can be updated to provide an even more accurate and comprehensive resource for the scientific community.

References

The Role of Lithium Hydroperoxide as a Reaction Intermediate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium hydroperoxide (LiOOH) is a reactive, short-lived species that plays a critical role as a reaction intermediate in a variety of chemical transformations. Though often not isolated, its transient existence is fundamental to understanding reaction mechanisms in fields ranging from inorganic synthesis and energy storage to organic chemistry. This guide provides an in-depth analysis of the formation, characterization, and reactivity of this compound, with a focus on its intermediacy in the synthesis of lithium peroxide, its proposed role in the electrochemistry of lithium-oxygen (Li-O2) batteries, and its function as a potent nucleophile in organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the chemical sciences.

Introduction to Reaction Intermediates and this compound

A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the observed products of a chemical reaction.[] These species are typically transient and highly reactive, existing for only fractions of a second.[] Identifying and understanding the role of these intermediates is crucial for elucidating reaction mechanisms, optimizing reaction conditions, and controlling product selectivity.[]

This compound (LiOOH) is an inorganic compound that serves as a pivotal, yet often elusive, reaction intermediate.[2][3] Its structure consists of a lithium cation (Li⁺) and a hydroperoxide anion (OOH⁻). The high reactivity of the hydroperoxide group makes LiOOH a key player in reactions involving peroxide formation and oxygen-transfer chemistry. Its primary role is observed in the reaction between a lithium source, such as lithium hydroxide (B78521) (LiOH), and hydrogen peroxide (H₂O₂), where it acts as the direct precursor to lithium peroxide (Li₂O₂).[2]

Key Chemical Processes Involving the LiOOH Intermediate

Synthesis of Lithium Peroxide (Li₂O₂)

The most well-documented role of this compound as an intermediate is in the synthesis of lithium peroxide. The reaction between lithium hydroxide and hydrogen peroxide in an aqueous or aqueous-organic medium proceeds through a two-step mechanism:[2]

-

Formation of this compound: Lithium hydroxide reacts with hydrogen peroxide in an acid-base reaction to form the this compound intermediate and water.[2]

-

LiOH + H₂O₂ → LiOOH + H₂O

-

-

Formation of Lithium Peroxide: The unstable this compound intermediate then reacts further, typically through dehydration or reaction with another equivalent of LiOH, to yield the more stable lithium peroxide.[2]

-

2 LiOOH → Li₂O₂ + H₂O₂

-

Or in the presence of excess LiOH: LiOOH + LiOH → Li₂O₂ + H₂O

-

This process is fundamental to the industrial production of high-purity lithium peroxide, a compound used in air purification systems for spacecraft due to its ability to absorb carbon dioxide and release oxygen.[2]

Aprotic Lithium-Oxygen (Li-O₂) Batteries

In the quest for next-generation energy storage, aprotic Li-O₂ batteries have garnered significant attention due to their high theoretical energy density.[4] The discharge process involves the oxygen reduction reaction (ORR) at the cathode. The mechanism is complex and can proceed through different pathways, with lithium superoxide (B77818) (LiO₂) being a key intermediate.[5][6][7]

This compound has been proposed as a critical secondary intermediate, particularly in the presence of trace amounts of water or protic species.[8][9] It is suggested to form from the reaction of lithium peroxide with water, leading to the formation of lithium hydroxide (LiOH), a common parasitic product that can passivate the electrode surface.[8] The interconversion is described as:[8]

-

Li₂O₂ + H₂O ⇌ LiOOH + LiOH

Understanding the formation and reactivity of LiOOH in the battery's electrolyte is crucial for mitigating degradation pathways and improving the cyclability and efficiency of Li-O₂ systems.[8]

Nucleophilic Role in Organic Synthesis

This compound, generated in situ from LiOH and H₂O₂, serves as a potent nucleophile in specific organic reactions. A notable example is the cleavage of chiral N-acyloxazolidinones (Evans auxiliaries), a widely used method in asymmetric synthesis.

In this reaction, the hydroperoxide anion from LiOOH acts as the active nucleophile, attacking the acyl carbonyl group to cleave the auxiliary from the desired chiral product.[10] This process is highly efficient and proceeds under mild conditions. The proposed mechanism involves the initial deprotonation of hydrogen peroxide by lithium hydroxide to form LiOOH, which then performs the nucleophilic attack.[10]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on reactions involving this compound and its subsequent products.

| Parameter | Value | Reaction/System | Reference |

| Activation Energy (Ea) | 86.0 ± 0.8 kJ/mol | Dehydration of Li₂O₂·H₂O | [11] |

| Activation Energy (Ea) | 141 kJ/mol | Decomposition of Li₂O₂·H₂O₂·3H₂O precipitate | [12] |

| Decomposition Temperature | Starts at 340-348 °C | Thermal decomposition of Li₂O₂ to Li₂O | [13][14] |

| Product Yield | 92-94% Li₂O₂ | Synthesis from LiOH and H₂O₂ in ethanol (B145695) | [15][16] |

| Product Yield | 72% Li₂O₂ | Early synthesis method in aqueous-alcoholic solution | [15] |

| Li Yield | Up to 98% | Wasteless synthesis technology in aqueous-organic medium | [15][16] |

Experimental Protocols

Detecting and characterizing transient intermediates like LiOOH is challenging.[][17] Methodologies often involve in situ spectroscopic analysis or trapping experiments to convert the intermediate into a more stable, detectable product.[][18]

Protocol for the Synthesis of Lithium Peroxide via LiOOH Intermediate

This protocol is adapted from established methods for synthesizing Li₂O₂ where LiOOH is a necessary intermediate.[13][15][19]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

30-50% Hydrogen peroxide (H₂O₂) solution

-

Ethanol (or other suitable organic solvent)

-

Deionized water

-

Stir plate and magnetic stir bar

-

Beaker or reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven or desiccator

Procedure:

-

In a beaker, create a suspension of lithium hydroxide in ethanol (or an aqueous-organic mixture).

-

Cool the reaction vessel in an ice bath to manage the exothermic reaction.

-

With vigorous stirring, slowly add the hydrogen peroxide solution to the lithium hydroxide suspension. The reaction proceeds via the formation of the LiOOH intermediate.

-

LiOH + H₂O₂ → LiOOH + H₂O

-

-

Continue stirring the mixture for a set period (e.g., 1 hour) to allow for the conversion of the LiOOH intermediate to a lithium peroxide-containing precipitate, which may be a hydrate (B1144303) or peroxohydrate.[2][12]

-

2 LiOOH → Li₂O₂ + H₂O₂

-

-

Separate the resulting white precipitate from the mother liquor by filtration.

-

Wash the precipitate with cold ethanol to remove unreacted starting materials and byproducts.

-

Dry the final product (Li₂O₂) under vacuum at a controlled temperature to remove any residual solvent and water.

General Protocol for Spectroscopic Detection of Intermediates

This protocol outlines a general approach for identifying reaction intermediates using time-resolved spectroscopy.[][20]

Materials & Equipment:

-

Reactants for the chemical system of interest

-

Appropriate solvent

-

Spectrometer (e.g., NMR, IR, UV-Vis) with time-resolved or rapid-scan capabilities

-

Stopped-flow or quenched-flow apparatus for rapid mixing

Procedure:

-

Prepare solutions of the reactants in the chosen solvent.

-

Use a rapid mixing technique (like a stopped-flow apparatus) to initiate the reaction directly within the observation cell of the spectrometer.

-

Immediately begin acquiring spectra at very short time intervals (e.g., milliseconds to seconds).[17]

-

Monitor the spectra for the appearance and subsequent disappearance of new signals that do not correspond to either the reactants or the final products. These transient signals are indicative of reaction intermediates.[]

-

Analyze the spectral data (e.g., chemical shifts in NMR, vibrational frequencies in IR) to deduce the structure of the intermediate species.

-

Perform kinetic analysis on the rise and decay of the intermediate's signal to understand its role in the overall reaction mechanism.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key roles and processes involving this compound.

Caption: Formation of lithium peroxide via a this compound intermediate.

Caption: Proposed role of LiOOH in parasitic reactions within a Li-O₂ battery.

Caption: General workflow for the experimental detection of reaction intermediates.

Conclusion

This compound, while highly transient, is a cornerstone intermediate in several significant chemical processes. Its formation is the requisite first step in the widely used synthesis of lithium peroxide from lithium hydroxide and hydrogen peroxide. In the complex environment of Li-O₂ batteries, its potential formation through side reactions with water highlights a critical degradation pathway that must be controlled to enhance battery longevity. Furthermore, its role as a potent nucleophile in organic synthesis demonstrates its utility beyond inorganic chemistry.

Future research will likely focus on developing more sophisticated in situ analytical techniques for the direct observation and characterization of LiOOH. A deeper understanding of its reactivity in different solvent systems will be paramount for designing more stable electrolytes for energy storage applications and for expanding its utility in synthetic chemistry. This guide serves as a foundational resource for scientists and researchers aiming to harness or mitigate the effects of this pivotal reaction intermediate.

References

- 2. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 3. Lithium peroxide (Li(O2H)) | HLiO2 | CID 23689669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. research.utwente.nl [research.utwente.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 13. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. matec-conferences.org [matec-conferences.org]

- 16. Synthesis of Lithium Peroxide from Hydrogen Peroxide and Lithium Hydroxide in Aqueous-Organic Medium: Wasteless Technology | MATEC Web of Conferences [matec-conferences.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Determination of Mechanism Chemi [employees.csbsju.edu]

- 19. youtube.com [youtube.com]

- 20. Identifying reaction intermediates and catalytic active sites through in situ characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Lithium Hydroperoxide as an Oxidant in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium hydroperoxide (LiOOH) as a versatile and effective oxidant in organic synthesis. While its application in the cleavage of chiral auxiliaries is well-documented, its potential in other oxidative transformations is also explored through postulated protocols based on the known reactivity of other alkali metal hydroperoxides.

In-Situ Generation and Application in the Cleavage of Evans Oxazolidinones

This compound, generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), is a highly effective reagent for the mild and selective cleavage of N-acyl Evans oxazolidinones to furnish chiral carboxylic acids. This method is widely used in asymmetric synthesis due to its high yields and preservation of stereochemical integrity.[1][2][3]

Experimental Protocol: Cleavage of a Generic N-Acyl Evans Oxazolidinone

This protocol is adapted from the literature for the cleavage of an N-acylated Evans oxazolidinone.[1]

Materials:

-

N-Acyl Evans Oxazolidinone

-

Tetrahydrofuran (THF)

-

30% w/w Hydrogen Peroxide (H₂O₂) in water

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Water

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the N-acyl Evans oxazolidinone (1.0 equiv) in a suitable volume of THF (e.g., 0.1 M solution).

-

To the stirred solution, add a 30% w/w solution of hydrogen peroxide in water (4.6 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of LiOH·H₂O (1.6 equiv) in water over a period of time (e.g., 1 hour), maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 3-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite at 0 °C to decompose excess peroxide.

-

Dilute the mixture with water and extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by chromatography or crystallization.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Substrate | N-Acyl Evans Oxazolidinone | [1] |

| Reagents | LiOH·H₂O, 30% H₂O₂ | [1] |

| Stoichiometry | 1.6 equiv LiOH·H₂O, 4.6 equiv H₂O₂ | [1] |

| Solvent | THF/Water | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 3 - 6 hours | [1] |

| Yield | Typically high (often >90%) | [2] |

Reaction Mechanism and Workflow

The process begins with the in-situ formation of this compound, which then acts as a nucleophile.

References

Application Notes and Protocols for Epoxidation Reactions Using Lithium Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxidation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks for the preparation of pharmaceuticals and other complex molecules. Nucleophilic epoxidation, often employing a hydroperoxide and a base, is a common strategy to achieve this transformation. Lithium hydroperoxide (LiOOH) serves as a potent nucleophilic oxygen source for these reactions. It can be generated in situ from lithium hydroxide (B78521) and hydrogen peroxide or prepared beforehand. This document provides detailed application notes and protocols for the use of this compound and related lithium-based hydroperoxide systems in the epoxidation of electron-deficient olefins.

Advantages of this compound in Epoxidation

-

High Reactivity: The lithium cation can coordinate to both the hydroperoxide and the enolate intermediate, facilitating the intramolecular oxygen transfer.

-

Availability: Can be readily prepared from inexpensive starting materials, lithium hydroxide and hydrogen peroxide.[1][2]

-

Catalytic Potential: In the presence of chiral ligands, this compound systems can be employed for asymmetric epoxidation, yielding enantiomerically enriched products.[3]

Reaction Mechanism

The epoxidation of an α,β-unsaturated ketone with this compound proceeds via a nucleophilic conjugate addition of the hydroperoxide to the enone. This is followed by an intramolecular cyclization of the resulting enolate to form the epoxide and regenerate the lithium hydroxide.

Signaling Pathway Diagram

Caption: General mechanism of nucleophilic epoxidation of an enone using this compound.

Quantitative Data Presentation

While specific data for a wide range of substrates using pre-formed this compound is not extensively documented, the following table summarizes results for a closely related system: the catalytic asymmetric epoxidation of enones using lithium cumene (B47948) hydroperoxide mediated by a chiral ligand.[3] This provides valuable insight into the potential yields and enantioselectivities achievable with lithium-based hydroperoxide systems.

| Entry | Substrate (Enone) | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Chalcone (B49325) | 0.15 equiv. Chiral Ligand / 1.35 equiv. Cumene Hydroperoxide | 0 | 3 | 99 | 15 | [3] |

| 2 | Chalcone (slow addition of hydroperoxide) | 0.15 equiv. Chiral Ligand / 1.35 equiv. Cumene Hydroperoxide | 0 | 4 | 99 | 40 | [3] |

| 3 | Chalcone | 1.5 equiv. Chiral Ligand-LiOOC(Me)₂Ph | -40 | 15 | 93 | 57 | [3] |

| 4 | p-tert-Butyl-chalcone | 0.15 equiv. Chiral Ligand / 1.35 equiv. Cumene Hydroperoxide | - | - | 76 | 71 | [3] |

Experimental Protocols

Preparation of this compound (LiOOH)

This compound is typically prepared and used in situ or as an intermediate in the synthesis of lithium peroxide. The following procedure describes its formation from lithium hydroxide and hydrogen peroxide.[1][2]

Materials:

-

Lithium hydroxide (LiOH)

-

30-35% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Ethanol (B145695) (optional, for precipitation)

-

Beaker

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

In a beaker, dissolve lithium hydroxide in distilled water with stirring.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide to the cooled lithium hydroxide solution while stirring vigorously. The reaction is exothermic. Maintain the temperature below 60°C.[2]

-

The reaction of LiOH and H₂O₂ forms this compound (LiOOH) in solution.[1]

-

For isolation, ethanol can be added to precipitate the this compound, which can then be filtered. However, for many applications, the aqueous solution can be used directly.

General Protocol for Epoxidation of Chalcone

This protocol is adapted from general procedures for nucleophilic epoxidation of α,β-unsaturated ketones.[4][5]

Materials:

-

Chalcone

-

Aqueous solution of this compound (prepared as above) or 30% Hydrogen Peroxide and Lithium Hydroxide

-

Round bottom flask

-

Stir bar and stir plate

-

Ice water bath

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the chalcone (1.0 mmol) in methanol (7 mL) in a round bottom flask equipped with a stir bar.

-

Cool the flask in an ice water bath.

-

Slowly add an aqueous solution of this compound (approximately 1.2 mmol). Alternatively, add lithium hydroxide (1.2 mmol) followed by the slow addition of 30% hydrogen peroxide (1.2 mmol).

-

Stir the reaction mixture vigorously in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding ice-cold water (10 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the epoxidation of chalcone using this compound.

Safety and Handling

-